Oxetanocin G

Overview

Description

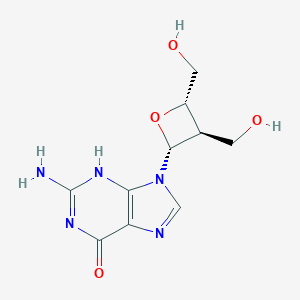

Oxetanocin G is a novel nucleoside analog . It is a derivative of Oxetanocin A . It has been studied in relation to its action on the synthesis of hepatitis B virus (HBV) DNA and cellular DNA in an HBV-producing cell line .

Synthesis Analysis

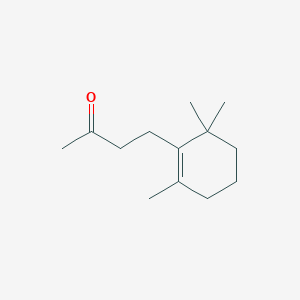

This compound was synthesized at Nippon Kayaku . The synthesis of oxetane derivatives has been achieved through various methods, including ring-closing approaches . One such method involves the formation of an oxetane motif from a corresponding carbonyl compound through initial formation of an epoxide followed by ring opening .Molecular Structure Analysis

The molecular structure of this compound contains a total of 34 bonds . It includes 21 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 four-membered ring, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 guanidine derivative, 1 primary amine (aliphatic), 1 secondary amine (aromatic), and 2 hydroxyl groups .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the formation of an oxetane motif from a corresponding carbonyl compound through initial formation of an epoxide followed by ring opening . This process requires moderate heating due to the activation energy required for the formation of the oxetane ring from an epoxide .Scientific Research Applications

Human Cytomegalovirus Replication Inhibition : OXT-G is a novel nucleoside that inhibits human cytomegalovirus (HCMV) replication by impairing viral DNA synthesis. The triphosphate form, OXT-GTP, competitively inhibits HCMV DNA polymerase, contributing to its selective activity against HCMV replication (Nishiyama et al., 1988); (Daikoku et al., 1991).

DNA Polymerase and Reverse Transcriptase Inhibition : Oxetanocin G triphosphate derivatives inhibit eukaryotic and viral DNA polymerases, including the reverse transcriptase of the human immunodeficiency virus (HIV), suggesting its potential in treating viral infections like HIV (Izuta et al., 1992).

Herpes Simplex and Varicella-Zoster Virus : Derivatives of OXT-G, particularly those lacking the C-3' methylene, show appreciable inhibitory effect on herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV) (Wu et al., 1997).

Hepatitis B Virus Replication : OXT-G inhibits hepatitis B virus DNA replication effectively, although it does not inhibit cellular DNA synthesis or viral RNA synthesis, suggesting a selective antiviral mechanism (Nagahata et al., 1994).

Broad-Spectrum Antiviral Activity : Studies suggest OXT-G and its variants like OXT-G-2-amiadenine show antiviral activities against various viruses including varicella-zoster virus, woodchuck hepatitis virus, and others, indicating a broad-spectrum antiviral potential. Notably, it has shown efficacy against woodchuck hepatitis virus, suggesting its possible use in treating chronic hepatitis B infections in humans (Sakuma et al., 1991); (Ikeda et al., 1994).

Antiviral Activity against Herpesvirus : Carbocyclic this compound (OXT-G) is particularly active against herpes simplex virus (HSV) and HCMV, with effective concentration (EC50) values indicating its potential use in treating these infections (Nishiyama et al., 1989).

Inhibition of HIV Infectivity : Oxetanocin and related compounds have been observed to inhibit HIV infectivity in vitro, with notable additive effects when combined with other compounds like allopurinol and mycophenolic acid, making it a candidate for AIDS therapy (Seki et al., 1989).

Mechanism of Action

Oxetanocin G has been studied for its action on the synthesis of hepatitis B virus (HBV) DNA and cellular DNA . It does not inhibit cellular DNA synthesis or viral RNA synthesis at the same concentration . Chemically synthesized Oxetanocin GTP inhibits the HBV endogenous DNA polymerase reaction and is incorporated into HBV DNA strands at a low efficiency compared with the incorporation of dGTP .

properties

IUPAC Name |

2-amino-9-[(2R,3R,4S)-3,4-bis(hydroxymethyl)oxetan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c11-10-13-7-6(8(18)14-10)12-3-15(7)9-4(1-16)5(2-17)19-9/h3-5,9,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCSLVBZWCFTDPK-UDJQAZALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(O3)CO)CO)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@H](O3)CO)CO)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80150335 | |

| Record name | Oxetanocin G | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

113269-46-8 | |

| Record name | Oxetanocin G | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113269468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxetanocin G | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

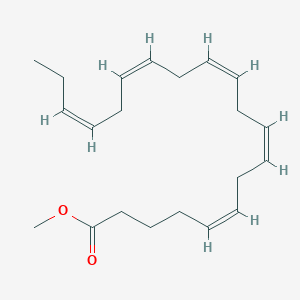

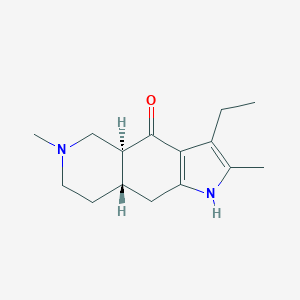

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-8-azabicyclo[5.1.0]octane-8-ethanol](/img/structure/B48068.png)

![methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B48069.png)